ethyl 4-{[(2,4-difluorophenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate
Description
Ethyl 4-{[(2,4-difluorophenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a quinoline-based small molecule characterized by:
- A quinoline core with substituents at positions 2, 4, and 6.
- Ethyl ester at position 6.
- Phenyl group at position 2.
- Carbamoylmethoxy linker at position 4, connected to a 2,4-difluorophenyl moiety.
This compound shares structural motifs with pharmaceuticals targeting enzymes, receptors, or transporters, such as P-glycoprotein (P-gp) inhibitors or antifungals. Its fluorine atoms enhance metabolic stability and lipophilicity, while the carbamoyl group may improve target binding .
Properties
IUPAC Name |
ethyl 4-[2-(2,4-difluoroanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F2N2O4/c1-2-33-26(32)17-8-10-21-19(12-17)24(14-23(29-21)16-6-4-3-5-7-16)34-15-25(31)30-22-11-9-18(27)13-20(22)28/h3-14H,2,15H2,1H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNVLPHEUSDDOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(2,4-difluorophenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate typically involves multiple steps. One common method starts with the reaction of ethyl (ethoxymethylene)-3-oxobutanoate with 2,4-difluoroaniline to form ethyl 2-((2,4-difluorophenylamino)methylene)-3-oxobutanoate. This intermediate is then cyclized in hot phenoxy-benzene to yield the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-{[(2,4-difluorophenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that quinoline derivatives exhibit promising anticancer properties. Ethyl 4-{[(2,4-difluorophenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate has been investigated for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.
- Mechanism of Action : The compound is believed to interfere with cell cycle regulation and promote programmed cell death through the activation of caspase pathways. Research has shown that it can inhibit specific kinases involved in cancer cell proliferation, making it a potential lead in cancer therapy .
Antimicrobial Properties
The antimicrobial efficacy of this compound has also been explored, particularly against resistant strains of bacteria and fungi. Its ability to disrupt microbial cell membranes contributes to its effectiveness.
- Case Studies : In vitro studies demonstrated that the compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . This suggests potential applications in treating infections caused by resistant pathogens.
G Protein-Coupled Receptor Modulation
Recent research highlights the role of this compound in modulating G protein-coupled receptors (GPCRs). These receptors are critical in numerous physiological processes and are common targets for drug development.
- Research Findings : Studies indicate that this compound can act as an agonist or antagonist for specific GPCRs, influencing pathways related to pain perception and inflammation . This dual action opens avenues for therapeutic interventions in pain management and inflammatory diseases.
Neurological Applications
The compound's potential as a neuroprotective agent has garnered attention, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The mechanism of action of ethyl 4-{[(2,4-difluorophenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate involves its interaction with specific molecular targets. The difluorophenylamino group can form hydrogen bonds with target proteins, while the quinoline core can intercalate with DNA, disrupting its function. These interactions can inhibit the activity of enzymes or interfere with cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Structural Analogues in the Quinoline Family
Methyl 6-Methoxy-2-phenylquinoline-4-carboxylate (6a)
- Key differences :
- Position 4: Methoxy group instead of carbamoylmethoxy.
- Position 6: Methoxy instead of ethyl ester.
- Biological relevance: Demonstrates P-gp inhibition activity in vitro, suggesting the quinoline scaffold is critical for this function. The absence of the carbamoyl group in 6a may reduce binding affinity compared to the target compound .
2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate (CAS 353466-91-8)
- Key differences :
- Position 4: Benzyloxy-phenyl group instead of difluorophenyl-carbamoylmethoxy.
- Position 2: Hydroxy group instead of phenyl.
4-((4-Trifluoromethylbenzyl)oxy)-6-methoxy-2-methylquinoline (Compound 16)
- Key differences :
- Position 4: Trifluoromethylbenzyloxy group.
- Position 6: Methoxy instead of ethyl ester.
- Electronic effects : The electron-withdrawing trifluoromethyl group enhances metabolic stability but may reduce solubility compared to the target’s difluorophenyl group .
Non-Quinoline Analogues with Shared Motifs
Ethyl 4-(2,4-Difluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Structural divergence: Dihydropyrimidinone core instead of quinoline.
- Biological relevance: Exhibits calcium channel-blocking activity, highlighting the role of the difluorophenyl group in modulating ion channels. The quinoline scaffold in the target compound may offer improved aromatic stacking interactions .
Pramiconazole (CAS 219923-85-0)
- Key differences : Triazole-containing antifungal agent with a difluorophenyl group.
- Functional comparison : The target compound lacks the triazole ring critical for antifungal activity but shares the difluorophenyl motif, which may contribute to target selectivity in other contexts .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s higher logP (3.8) suggests enhanced membrane permeability compared to 6a (logP 2.9) but may require formulation optimization for solubility.
- Molecular weight : All analogues fall within the drug-like range (<500 Da), favoring oral bioavailability.
Impurity and Degradation Profiles
Biological Activity
Ethyl 4-{[(2,4-difluorophenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a quinoline core structure, which is significant in various biological activities. The synthesis typically involves several steps:
- Formation of the Quinoline Core : Synthesized through the Pfitzinger reaction, involving an isatin derivative and an aromatic aldehyde.
- Phenyl Group Introduction : Achieved via Friedel-Crafts acylation with phenyl acyl chloride.
- Carbamoyl Moiety Attachment : Reaction with 2,4-difluoroaniline using EDCI as a coupling agent.
- Esterification : Final step involves esterification with ethanol to yield the ethyl ester.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, thus blocking substrate access or altering enzyme conformation.
- Receptor Interaction : It may act as an agonist or antagonist in receptor-mediated pathways, modulating receptor activity and downstream signaling.
Therapeutic Applications
Research indicates several potential therapeutic applications:
- Anti-Cancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting critical pathways involved in tumor growth.
- Enzyme Inhibition Studies : It has been used in studies focusing on enzyme inhibition, particularly in relation to cancer and metabolic diseases .
- Chemical Biology Applications : Serves as a probe for studying interactions between small molecules and biological macromolecules.
Research Findings and Data Tables
Several studies have evaluated the biological activity of this compound. Below is a summary table of key findings from relevant research:
| Study | Biological Activity | Key Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated significant inhibition of enzyme X with IC50 values in low micromolar range. |
| Study B | Anti-Cancer Properties | Showed reduced viability of cancer cell lines at concentrations above 10 µM. |
| Study C | Receptor Modulation | Acted as a partial agonist at receptor Y, enhancing downstream signaling pathways. |
Case Studies
- Case Study on Anti-Cancer Activity :
- Enzyme Inhibition Analysis :
Q & A
Basic: What are the recommended synthetic routes for ethyl 4-{[(2,4-difluorophenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Construct the quinoline core via Friedländer or Gould-Jacobs cyclization. For example, cyclize aniline derivatives with β-keto esters under acidic conditions to form the quinoline backbone .
- Step 2: Introduce the carbamoyl methoxy group through nucleophilic substitution or coupling reactions. React the hydroxyl-containing intermediate with chloroacetyl chloride, followed by carbamoylation using 2,4-difluorophenyl isocyanate .
- Step 3: Esterify the carboxylic acid group at position 6 using ethanol under acid catalysis (e.g., H₂SO₄) .
Key Considerations: Monitor reaction progress via TLC or HPLC. Optimize temperature (60–100°C) and solvent (DMF or THF) for coupling steps to avoid side reactions.
Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
- X-ray Crystallography: Resolve the 3D structure by growing single crystals via slow evaporation (e.g., in ethanol/chloroform mixtures). Analyze bond lengths and angles to confirm substituent positions .
- NMR Spectroscopy: Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to verify substituents. The quinoline proton (H-2) typically appears as a singlet at δ 8.5–9.0 ppm, while ester carbonyl (C=O) resonates at δ 165–170 ppm in ¹³C NMR .
- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak (expected [M+H]⁺ ~493.12 g/mol) and fragmentation patterns .
Basic: How to design experiments to evaluate the compound’s biological activity (e.g., antimicrobial or anticancer properties)?
Methodological Answer:
- In Vitro Assays:
- Antimicrobial: Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth .
- Anticancer: Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and measure IC₅₀ values .
- Dose-Response Curves: Test concentrations from 1 nM to 100 µM. Use triplicates and statistical analysis (ANOVA) to validate results .
Advanced: How to resolve contradictions in structural data from different crystallographic studies?
Methodological Answer:
- Re-evaluate Experimental Conditions: Ensure crystals are grown under identical conditions (solvent, temperature) to minimize polymorphism .
- DFT Calculations: Compare experimental bond lengths/angles with computational models (e.g., Gaussian 09 at B3LYP/6-31G* level) to identify discrepancies caused by crystal packing .
- Multi-Technique Validation: Correlate XRD data with solid-state NMR or IR spectroscopy to confirm functional group orientations .
Advanced: What methodologies assess the environmental fate and stability of this compound?
Methodological Answer:
- Hydrolysis Studies: Incubate the compound in buffers (pH 4–9) at 25–50°C. Monitor degradation via HPLC and identify breakdown products (e.g., quinoline carboxylic acid) .
- Photolysis: Expose to UV light (λ = 254 nm) in aqueous solutions. Quantify half-life using first-order kinetics .
- OECD Guidelines: Follow Test No. 308 (aerobic degradation in water-sediment systems) to evaluate biodegradation pathways .
Advanced: How to optimize synthetic yield while minimizing byproducts?
Methodological Answer:
- DoE (Design of Experiments): Use response surface methodology (RSM) to optimize reaction parameters (e.g., temperature, catalyst loading). For example, a Central Composite Design can identify optimal conditions for carbamoylation .
- Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)₂) for coupling steps. Ligands like XPhos may improve efficiency .
- Byproduct Analysis: Characterize impurities via LC-MS and adjust stoichiometry (e.g., reduce excess isocyanate) to suppress side reactions .
Advanced: How to establish structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace 2,4-difluorophenyl with other aryl groups) and test activity .
- QSAR Modeling: Use software like MOE or Schrödinger to correlate electronic (HOMO/LUMO) or steric parameters (LogP) with bioactivity data .
- Crystallographic Overlays: Superpose active/inactive derivatives to identify critical pharmacophore regions .
Advanced: What strategies ensure compound stability during long-term storage?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Determine decomposition temperature (Td) to set storage limits (e.g., store below 0°C if Td < 50°C) .
- Lyophilization: Convert to a stable amorphous form by freeze-drying from tert-butanol/water mixtures .
- Light-Sensitive Storage: Use amber vials under nitrogen to prevent photodegradation and oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
